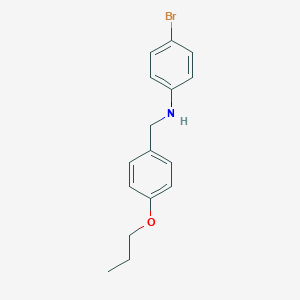![molecular formula C22H25N3O4 B427003 1-(4-methoxyphenyl)-N-[4-(4-morpholinyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B427003.png)
1-(4-methoxyphenyl)-N-[4-(4-morpholinyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a morpholine ring, and a methoxyphenyl group
準備方法
The synthesis of 1-(4-methoxyphenyl)-N-[4-(4-morpholinyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with an appropriate nucleophile.
Attachment of the Morpholine Ring: This can be done through an amide coupling reaction, where the morpholine ring is introduced to the pyrrolidine ring.
Final Coupling: The final step involves coupling the intermediate with a carboxamide group under specific reaction conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction environments.
化学反応の分析
1-(4-Methoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, where nucleophiles replace the methoxy group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acid and amine derivatives.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-Methoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and as a catalyst in organic reactions.
作用機序
The mechanism of action of 1-(4-methoxyphenyl)-N-[4-(4-morpholinyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects.
類似化合物との比較
1-(4-Methoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds such as:
1-(4-Methoxyphenyl)-3-morpholin-4-yl-propan-1-one: This compound shares the methoxyphenyl and morpholine groups but differs in the core structure, leading to different chemical properties and applications.
2-(3-Methoxyphenyl)-1-morpholin-4-yl-ethanethione:
1-(4-Methoxy-3-nitro-phenyl)-propan-1-one: This compound includes a nitro group, which significantly alters its chemical behavior compared to the carboxamide derivative.
The uniqueness of 1-(4-methoxyphenyl)-N-[4-(4-morpholinyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
特性
分子式 |
C22H25N3O4 |
|---|---|
分子量 |
395.5g/mol |
IUPAC名 |
1-(4-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H25N3O4/c1-28-20-8-6-19(7-9-20)25-15-16(14-21(25)26)22(27)23-17-2-4-18(5-3-17)24-10-12-29-13-11-24/h2-9,16H,10-15H2,1H3,(H,23,27) |
InChIキー |
KUVUOEIEPFLZSK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)N4CCOCC4 |
正規SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-tert-Butylsulfamoyl-phenoxy)-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide](/img/structure/B426920.png)
![2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B426924.png)
![2-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}sulfonyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B426926.png)
![N-(4-bromophenyl)-N-[4-(2-propynyloxy)benzyl]amine](/img/structure/B426928.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-[(isobutylamino)sulfonyl]phenoxy}acetamide](/img/structure/B426929.png)
![4-bromo-N-[3-methoxy-4-(2-propynyloxy)benzyl]aniline](/img/structure/B426930.png)
![2-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}sulfonyl)phenoxy]-N-(4-ethylphenyl)acetamide](/img/structure/B426932.png)
![N-[3-ethoxy-4-(2-propynyloxy)benzyl]-N-(4-fluorophenyl)amine](/img/structure/B426933.png)
![2-{4-[(sec-butylamino)sulfonyl]phenoxy}-N-(2-furylmethyl)acetamide](/img/structure/B426934.png)
![N-(4-bromo-2-fluorophenyl)-2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B426935.png)
![butyl 4-[({[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B426937.png)

![N-(2-furylmethyl)-2-{[4-(3-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B426942.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B426943.png)
